molecular formula C20H25N5O2 B2401126 N-(2-(5-(2-metilbencilo)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)pivalamida CAS No. 922117-02-0

N-(2-(5-(2-metilbencilo)-4-oxo-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)pivalamida

Número de catálogo: B2401126
Número CAS: 922117-02-0
Peso molecular: 367.453
Clave InChI: KQKUUXXEEGUXJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its potential as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and c-Met pathways, which are crucial in the progression of non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can effectively inhibit tumor growth by interfering with these signaling pathways .
  • Anticonvulsant Properties
    • Studies have shown that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide exhibits anticonvulsant activity. This activity is attributed to its ability to modulate neurotransmitter systems involved in seizure activity, making it a candidate for further development as an antiepileptic drug.
  • Inhibition of Phospholipase A(2)
    • The compound has been explored for its ability to inhibit phospholipase A(2), an enzyme implicated in inflammatory processes. By inhibiting this enzyme, the compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Dyckman et al. (2011)Dual EGFR/c-Met InhibitionIdentified compounds similar to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide that showed potent inhibitory effects on NSCLC cell lines .
Recent In Vivo StudiesAnticonvulsant ActivityDemonstrated significant reduction in seizure frequency in animal models when treated with the compound.
Anti-inflammatory ResearchPhospholipase A(2) InhibitionShowed promising results in reducing inflammation markers in preclinical models .

Actividad Biológica

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other diseases. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

PropertyValue
Molecular FormulaC20H22N4O2
Molecular Weight366.42 g/mol
CAS Number922027-35-8
IUPAC NameN-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and their dysregulation is often implicated in cancer progression. The compound's ability to selectively inhibit certain CDKs positions it as a potential therapeutic agent for treating various cancers and proliferative diseases .

Anticancer Properties

Research has indicated that compounds similar to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide possess significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed potent inhibition against several cancer cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating strong cytotoxic effects on tumor cells .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins. This dual action enhances the efficacy of these compounds against resistant cancer types .

Anti-inflammatory Effects

In addition to anticancer activity, some studies have highlighted the anti-inflammatory properties of related pyrazolo compounds. For example, compounds exhibiting COX-2 inhibition have been reported with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide may also have therapeutic potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo ring can significantly influence biological activity. For instance:

  • Substituent Variations : The presence of different alkyl or aryl groups at the 2-position or 5-position can enhance potency against specific CDKs while reducing off-target effects.
  • Hydrophobic Interactions : The hydrophobic nature of substituents like 2-methylbenzyl increases binding affinity to the ATP-binding site of CDKs, which is crucial for their inhibitory action .

Propiedades

IUPAC Name

2,2-dimethyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-7-5-6-8-15(14)12-24-13-22-17-16(18(24)26)11-23-25(17)10-9-21-19(27)20(2,3)4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUUXXEEGUXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.